molecular formula C10H11FO B13070034 (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol

Cat. No.: B13070034
M. Wt: 166.19 g/mol
InChI Key: ZUWHQNVJHRTDBF-SOFGYWHQSA-N
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Description

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorophenyl group attached to a propen-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group.

    4-Fluorobenzaldehyde: Precursor in the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol.

    4-Fluorobenzophenone: Oxidation product of the compound.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a propen-1-ol backbone. These features confer distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .

Biological Activity

(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol, also known as a fluorinated allylic alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug discovery.

Chemical Structure and Properties

The compound can be represented structurally as follows:

 E 3 4 Fluorophenyl 2 methylprop 2 en 1 ol\text{ E 3 4 Fluorophenyl 2 methylprop 2 en 1 ol}

Key properties include:

  • Molecular Formula : C11_{11}H12_{12}F
  • Molecular Weight : 182.21 g/mol
  • Functional Groups : Alkene, alcohol, and fluorobenzene moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances the compound's binding affinity and selectivity, making it a valuable tool in drug discovery.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and oxidative stress responses.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other bioactive compounds using the following table:

CompoundPathogen TestedActivity Level
This compoundEscherichia coliModerate
Staphylococcus aureusHigh
Salmonella typhiModerate
Pseudomonas aeruginosaLow

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. The compound induces apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study reported IC50_{50} values indicating significant cytotoxicity at low concentrations:

Cell LineIC50_{50} Value (µM)
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that the compound reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Drug Development

A recent drug development project utilized this compound as an intermediate for synthesizing novel compounds targeting specific receptors implicated in neurological disorders. The synthesized derivatives exhibited enhanced selectivity and potency compared to the parent compound, highlighting its utility in medicinal chemistry .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+

InChI Key

ZUWHQNVJHRTDBF-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/CO

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)CO

Origin of Product

United States

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